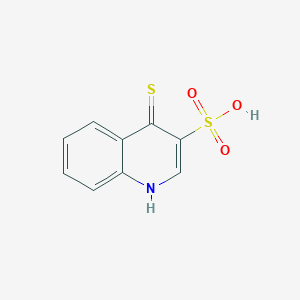
4-Mercaptoquinoline-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Mercaptoquinoline-3-sulfonic acid is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a mercapto group (-SH) at the 4-position and a sulfonic acid group (-SO3H) at the 3-position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercaptoquinoline-3-sulfonic acid typically involves the introduction of the mercapto and sulfonic acid groups onto the quinoline ring. One common method is the sulfonation of quinoline derivatives followed by the introduction of the mercapto group. This can be achieved through the following steps:
Sulfonation: Quinoline is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group at the 3-position.
Mercapto Group Introduction: The sulfonated quinoline is then reacted with a thiolating agent such as thiourea or hydrogen sulfide (H2S) to introduce the mercapto group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Mercaptoquinoline-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonic acid group can be reduced to sulfinic acids or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfinic acids, thiols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Mercaptoquinoline-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-Mercaptoquinoline-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes and receptors. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4-Mercaptoquinoline-3-sulfonic acid can be compared with other quinoline derivatives and sulfonic acids:
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline scaffold but differ in their functional groups and biological activities.
Sulfonic Acids: Compounds like p-toluenesulfonic acid and methanesulfonic acid have similar acidic properties but differ in their organic substituents and applications.
List of Similar Compounds
- Quinine
- Chloroquine
- p-Toluenesulfonic acid
- Methanesulfonic acid .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H7NO3S2 |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
4-sulfanylidene-1H-quinoline-3-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-5-10-7-4-2-1-3-6(7)9(8)14/h1-5H,(H,10,14)(H,11,12,13) |
Clave InChI |
DEHLVSFSQHIXPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)C(=CN2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)


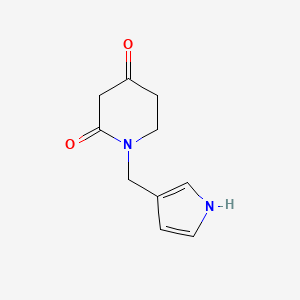
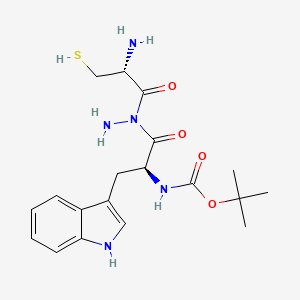
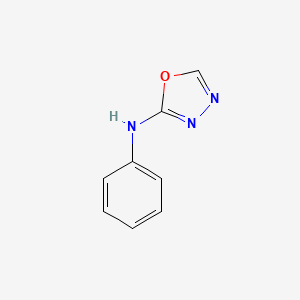
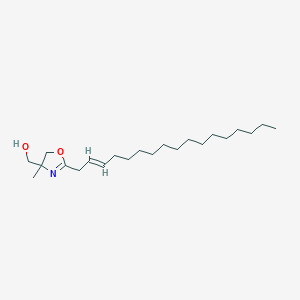
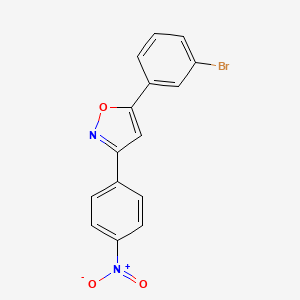
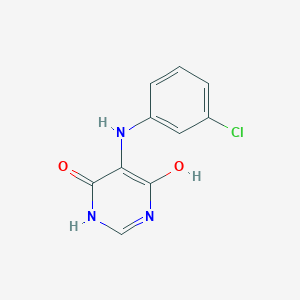
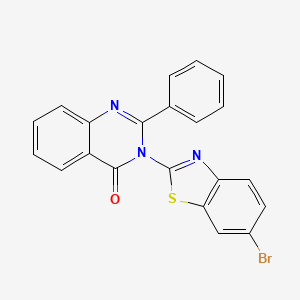

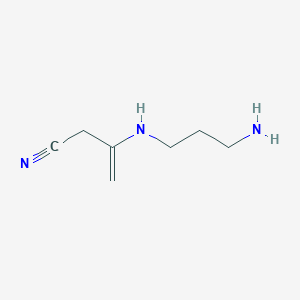
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
